molecular formula C14H28O2 B12639383 6-(Hydroxymethyl)tridecan-7-one CAS No. 921625-34-5

6-(Hydroxymethyl)tridecan-7-one

Cat. No.: B12639383
CAS No.: 921625-34-5
M. Wt: 228.37 g/mol
InChI Key: HJWURPUYGMELEU-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)tridecan-7-one is an organic compound with the molecular formula C14H28O2 It is a ketone with a hydroxymethyl group attached to the sixth carbon of a tridecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)tridecan-7-one can be achieved through several methods. One common approach involves the oxidation of 6-(Hydroxymethyl)tridecan-7-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions and yields the desired ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Catalysts such as platinum or palladium may be employed to enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)tridecan-7-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alcohols or alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 6-(Carboxymethyl)tridecan-7-one.

    Reduction: 6-(Hydroxymethyl)tridecan-7-ol.

    Substitution: Various esters or ethers depending on the substituent used.

Scientific Research Applications

6-(Hydroxymethyl)tridecan-7-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and as a model compound for understanding enzyme-catalyzed reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)tridecan-7-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-Tridecanone: A ketone with a similar structure but lacking the hydroxymethyl group.

    6-(Hydroxymethyl)tridecan-7-ol: The alcohol counterpart of 6-(Hydroxymethyl)tridecan-7-one.

    6-(Carboxymethyl)tridecan-7-one: The oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of both a ketone and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

921625-34-5

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

6-(hydroxymethyl)tridecan-7-one

InChI

InChI=1S/C14H28O2/c1-3-5-7-9-11-14(16)13(12-15)10-8-6-4-2/h13,15H,3-12H2,1-2H3

InChI Key

HJWURPUYGMELEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(CCCCC)CO

Origin of Product

United States

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